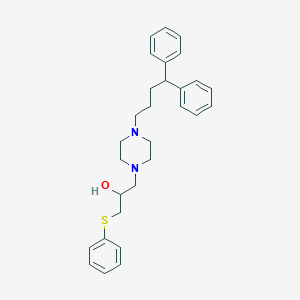
1-Piperazineethanol, 4-(4,4-diphenylbutyl)-alpha-((phenylthio)methyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Piperazineethanol, 4-(4,4-diphenylbutyl)-alpha-((phenylthio)methyl)- is a chemical compound that has been widely used in scientific research for its unique properties. It is a potent and selective antagonist of the 5-HT2C receptor, which is involved in the regulation of mood, appetite, and sleep.
Mécanisme D'action
The 5-HT2C receptor is a G protein-coupled receptor that is involved in the regulation of various physiological processes. 1-Piperazineethanol, 4-(4,4-diphenylbutyl)-alpha-((phenylthio)methyl)- acts as an antagonist of the receptor, which means that it blocks the receptor's activity. By blocking the receptor, this compound can modulate the activity of various neurotransmitters, including serotonin, dopamine, and norepinephrine.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 1-Piperazineethanol, 4-(4,4-diphenylbutyl)-alpha-((phenylthio)methyl)- are largely dependent on the specific system being studied. In general, this compound has been shown to modulate the activity of various neurotransmitters, which can affect mood, appetite, and sleep. It has also been shown to have an effect on the reward system, which makes it a potential target for the treatment of addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-Piperazineethanol, 4-(4,4-diphenylbutyl)-alpha-((phenylthio)methyl)- in lab experiments is its selectivity for the 5-HT2C receptor. This makes it a valuable tool for investigating the role of the receptor in various physiological and pathological processes. However, one of the limitations of using this compound is its potency, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research involving 1-Piperazineethanol, 4-(4,4-diphenylbutyl)-alpha-((phenylthio)methyl)-. One area of interest is the role of the compound in the regulation of appetite and weight. Another potential direction is the use of this compound in the treatment of addiction and depression. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in various fields of study.
Méthodes De Synthèse
The synthesis of 1-Piperazineethanol, 4-(4,4-diphenylbutyl)-alpha-((phenylthio)methyl)- involves the reaction of 4-(4,4-diphenylbutyl)-1-piperazineethanol with phenylthiocyanate in the presence of a base. The reaction results in the formation of the desired compound, which can be purified using column chromatography. The purity of the compound can be confirmed using NMR and mass spectrometry.
Applications De Recherche Scientifique
1-Piperazineethanol, 4-(4,4-diphenylbutyl)-alpha-((phenylthio)methyl)- has been extensively used in scientific research as a tool to study the 5-HT2C receptor. It has been shown to be a potent and selective antagonist of the receptor, which makes it a valuable tool for investigating the role of the receptor in various physiological and pathological processes. Some of the areas where this compound has been used include obesity, addiction, and depression.
Propriétés
Numéro CAS |
143760-04-7 |
|---|---|
Nom du produit |
1-Piperazineethanol, 4-(4,4-diphenylbutyl)-alpha-((phenylthio)methyl)- |
Formule moléculaire |
C29H36N2OS |
Poids moléculaire |
460.7 g/mol |
Nom IUPAC |
1-[4-(4,4-diphenylbutyl)piperazin-1-yl]-3-phenylsulfanylpropan-2-ol |
InChI |
InChI=1S/C29H36N2OS/c32-27(24-33-28-15-8-3-9-16-28)23-31-21-19-30(20-22-31)18-10-17-29(25-11-4-1-5-12-25)26-13-6-2-7-14-26/h1-9,11-16,27,29,32H,10,17-24H2 |
Clé InChI |
PBMZBYMERXLATQ-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCCC(C2=CC=CC=C2)C3=CC=CC=C3)CC(CSC4=CC=CC=C4)O |
SMILES canonique |
C1CN(CCN1CCCC(C2=CC=CC=C2)C3=CC=CC=C3)CC(CSC4=CC=CC=C4)O |
Synonymes |
1-Piperazineethanol, 4-(4,4-diphenylbutyl)-alpha-((phenylthio)methyl)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



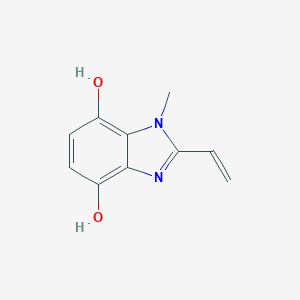
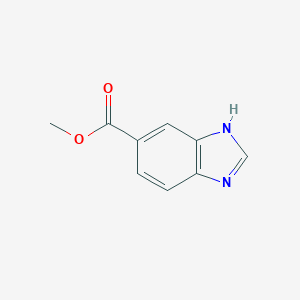
![methyl 1H-benzo[d]imidazole-5-carboxylate sulfate](/img/structure/B126992.png)
![2-[4-Chloro-6-(4-phenylanilino)pyrimidin-2-yl]sulfanyloctanoic acid](/img/structure/B126997.png)
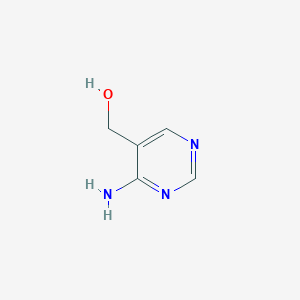
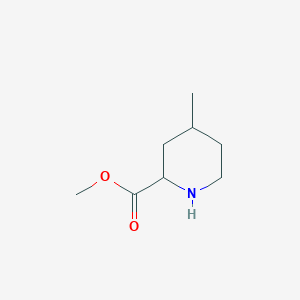
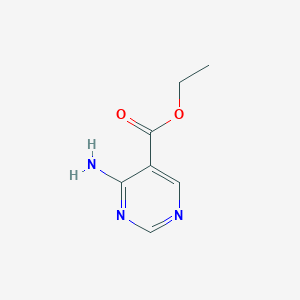
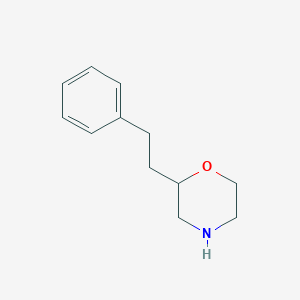
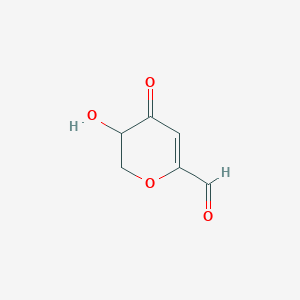
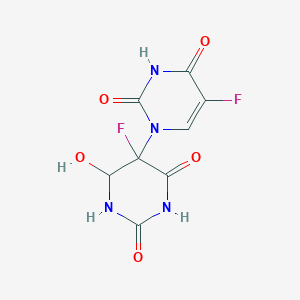
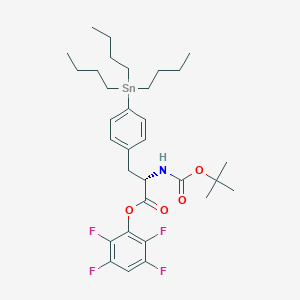
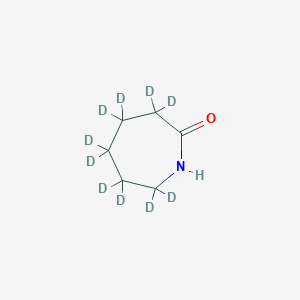
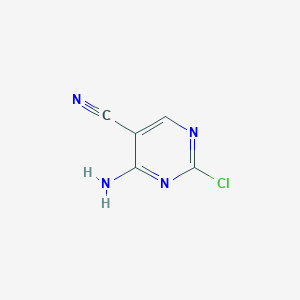
![trans-1-[2-(Hydroxymethyl)cyclopropyl]ethanone](/img/structure/B127029.png)